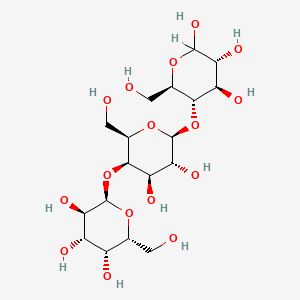

alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

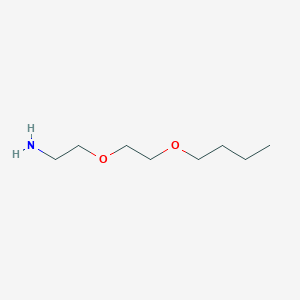

Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc is a linear trisaccharide comprising D-glucose (at the reducing end) having an alpha-D-galactosyl-(1->4)-beta-D-galactosyl moiety at the 4-position.

科学的研究の応用

Conformation and Mimicry in Bacterial Structures

A study on Shigella dysenteriae type 2 revealed that the branched repeating unit of its O-antigenic polysaccharide, including the alpha-D-Gal-(1->4)-beta-D-Gal moiety, arranges in a compact helical structure. This conformation may allow it to mimic globo structures and evade recognition by the host's immune system, indicating its potential role in bacterial pathogenesis and immune system interactions (Rosen, Robobi, & Nyholm, 2002).

Sugar Sensing and Enzyme Regulation in Plants

The compound is also implicated in the modulation of enzyme expression in plants. A study on barley embryos highlighted the existence of independent sensing mechanisms for glucose and disaccharides, crucial in modulating the expression of alpha-amylase. This study underscores the importance of disaccharide structures, including those similar to alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc, in plant sugar-sensing and metabolic regulation (Loreti, Alpi, & Perata, 2000).

Synthesis and Binding Studies

The structural motif has been a focal point in synthetic chemistry aimed at understanding biological interactions. A study synthesized derivatives of the alpha-Gal epitope, including the alpha-D-Gal-(1->3)-beta-D-Gal terminus, to evaluate binding with anti-alpha-Gal antibodies. This research is pivotal for xenotransplantation, as the recognition of these epitopes by antibodies can lead to hyperacute rejection (Janczuk, Zhang, Andreana, Warrick, & Wang, 2002).

Biocatalysis and Prebiotic Synthesis

The motif is also relevant in biocatalysis and the synthesis of prebiotic compounds. Beta-galactosidases from certain bacteria have been used to produce prebiotic galacto-oligosaccharides from lactose, illustrating the compound's role in food science and nutrition (Splechtna, Nguyen, Steinböck, Kulbe, Lorenz, & Haltrich, 2006).

Enzymatic Activity Modulation

The structure also plays a role in modulating enzymatic activity. Research demonstrated that alpha-lactalbumin stimulates milk beta-1,4-galactosyltransferase I to transfer glucose from UDP-glucose to N-acetylglucosamine, a process critical in lactose synthesis, indicating the broader implications of this disaccharide structure in biochemical processes (Ramakrishnan, Shah, & Qasba, 2001).

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-ANKSBSNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-D-Galp-(1->4)-beta-D-Galp-(1->4)-D-Glcp | |

CAS RN |

80446-87-3 |

Source

|

| Record name | 4-O-(4-O-alpha-Galactopyranosyl-beta-galactopyranosyl)glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080446873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。